Bicyclo[3.1.0]hex-1(5)-ene
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Overview
Description
Bicyclo[3.1.0]hex-1(5)-ene is a bicyclic hydrocarbon with a unique structure characterized by a three-membered ring fused to a five-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It serves as a valuable scaffold in the synthesis of various bioactive molecules and complex natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-1(5)-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and blue LED irradiation offers a promising pathway for industrial-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hex-1(5)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Substitution reactions, particularly involving halogens, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, oxygenated derivatives, and reduced bicyclic compounds .
Scientific Research Applications
Bicyclo[3.1.0]hex-1(5)-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hex-1(5)-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, compounds containing the bicyclo[3.1.0]hexane moiety can inhibit histone deacetylase, leading to changes in gene expression and potential antitumor effects . Additionally, these compounds can act as antagonists of opioid receptors and dopamine D3 receptors, influencing pain perception and neurological functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.0]heptane: A bicyclic compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
Bicyclo[3.1.0]hex-1(5)-ene is unique due to its specific ring fusion pattern and the resulting ring strain, which imparts distinct reactivity and properties. This makes it a valuable scaffold for the synthesis of complex molecules and bioactive compounds .
Properties
CAS No. |
66235-53-8 |
---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
InChI Key |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C2 |
Origin of Product |
United States |
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